(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine
Description
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-15-5-1-12(2-6-15)11-23-21-10-14-9-20-22-17(14)13-3-7-16(19)8-4-13/h1-10H,11H2,(H,20,22)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXCNNTBMFSKA-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=C(NN=C2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to the benzothiazole family and includes a cyclopropanecarboxamide moiety, which contributes to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
| CAS Number | 683237-33-4 |
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 282.33 g/mol |
The biological activity of this compound is believed to be multifaceted, involving several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown effective inhibition against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : It may interact with various receptors to modulate signaling pathways that influence cell proliferation and apoptosis.
- Gene Expression Alteration : The compound could affect the expression levels of genes associated with cell survival and death, contributing to its therapeutic effects.
Biological Activity
Research has indicated that N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide exhibits significant biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties, which can mitigate oxidative stress in neuronal cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and has implications in neuroprotection.
Neuroprotective Effects
In a case study involving SH-SY5Y neuronal cells exposed to hydrogen peroxide (H₂O₂), the compound showed low toxicity and was able to impede cell viability loss due to oxidative stress. This suggests its potential use in neuroprotective strategies against conditions like Alzheimer's disease .
Anti-Alzheimer's Potential
The compound has been evaluated for its ability to inhibit Aβ aggregation and promote disaggregation, which are key factors in Alzheimer's pathology. In vivo studies have shown that it significantly improves cognitive functions in animal models with induced memory deficits .
Case Studies
- In Vitro Studies : In vitro assays indicated that the compound inhibited AChE with an IC50 value of 2.31 μM, demonstrating its potential as a therapeutic agent against Alzheimer's disease .
- In Vivo Studies : Animal models treated with this compound exhibited improved cognition and spatial memory compared to control groups. These findings support its development as a lead candidate for further pharmacological studies aimed at treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key Observations:
Substituent Position and Activity :
- The regioisomeric pyrazole derivative in lost p38α MAP kinase inhibition but gained activity against cancer kinases (e.g., Src, B-Raf). This highlights the critical role of substituent positioning .
- The target compound’s (4-fluorophenyl)methoxy group may enhance selectivity compared to analogues with bulkier substituents (e.g., trichlorophenyl in ).
Electronic and Steric Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility. The (Z)-isomer in demonstrates stereochemical influence on binding, though its activity remains unquantified .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Analogues
| Compound | logP (Predicted) | Solubility (mg/mL) | Acidic pKa | Basic pKa |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.05 | 1.5 | 5.2 |
| Compound | 3.2 | 0.12 | 2.1 | 6.0 |
| Compound | 4.5 | <0.01 | 1.46 | N/A |
- The target compound’s moderate logP (~3.8) suggests better membrane permeability than the highly lipophilic analogue (logP 4.5) but lower solubility than the dimethyl-substituted derivative in .
Q & A
Q. What are the common synthetic routes for (E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine?
The synthesis typically involves multi-step condensation reactions. For example, pyrazole cores are functionalized via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Step 1: Synthesis of the 1H-pyrazole core using cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones.
- Step 2: Introduction of fluorophenyl groups via Suzuki-Miyaura coupling (using Pd catalysts) or Ullmann-type reactions.
- Step 3: Formation of the Schiff base (methylidene group) through condensation of the pyrazole-4-carbaldehyde with (4-fluorophenyl)methoxyamine under inert conditions (e.g., N₂ atmosphere) and mild heating (60–80°C) .
- Purification: Column chromatography or recrystallization to isolate the (E)-isomer, confirmed by NMR and X-ray analysis .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and isomerism (e.g., NOESY for E/Z configuration).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves bond angles, stereochemistry, and crystal packing (critical for confirming the (E)-configuration) .
- IR Spectroscopy: Identifies functional groups like C=N (Schiff base) and C-F stretches .
Advanced Research Questions
Q. How can structural contradictions in reported biological activities be resolved?
Discrepancies in activity data (e.g., enzyme inhibition potency) may arise from:
- Assay Variability: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration).
- Isomer Purity: Trace (Z)-isomers or byproducts can skew results. Use chiral HPLC or crystallization to ensure >95% (E)-isomer purity .
- Target Selectivity: Screen against related enzymes/receptors (e.g., kinase panels) to identify off-target effects. Cross-reference with structurally similar compounds, such as pyrazole analogs with varied fluorophenyl substitutions .
Q. What strategies optimize binding affinity to biological targets?
Structure-activity relationship (SAR) studies are key:
- Substituent Modification: Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) to enhance hydrophobic interactions.
- Scaffold Hybridization: Integrate moieties from active analogs (e.g., morpholine rings from ) to improve solubility or target engagement.
- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding poses to guide synthesis. Molecular dynamics simulations assess stability of ligand-target complexes .
Q. How does the (E)-configuration influence reactivity and biological activity?
The (E)-isomer’s spatial arrangement affects:
- Tautomerization: Pyrazole NH groups can tautomerize, altering hydrogen-bonding capacity. Stabilize via methyl substitution at N1 (prevents tautomerization) .
- Planarity: The methylidene group’s orientation impacts π-π stacking with aromatic residues in enzyme active sites. X-ray data () shows a dihedral angle of 179.1° between pyrazole and fluorophenyl groups, maximizing planarity .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
Methodological Considerations
Q. What experimental designs mitigate synthesis challenges (e.g., low yields)?
- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling reactions to improve efficiency.
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for Schiff base formation; anhydrous conditions prevent hydrolysis.
- Inert Atmosphere: Conduct moisture-sensitive steps (e.g., Grignard reactions) under argon .
Q. How to validate target engagement in cellular assays?
- Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled analogs) with fluorescence polarization to measure displacement.
- Gene Knockdown: CRISPR/Cas9-mediated knockout of the target protein to confirm activity loss.
- Thermal Shift Assays: Monitor protein melting temperature shifts upon ligand binding via differential scanning fluorimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
